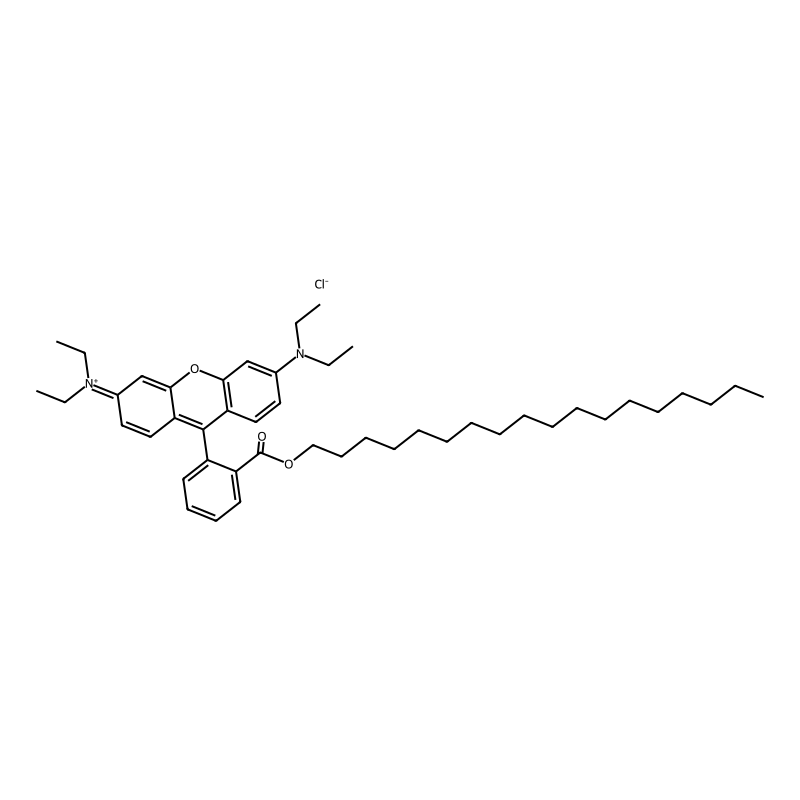Octadecyl rhodamine B chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Membrane Staining and Visualization:
Octadecyl rhodamine B chloride (R18) is a lipophilic cationic dye, meaning it has an affinity for lipids and a positive charge. This property allows it to bind to the cell membrane, specifically the phospholipid bilayer, due to its hydrophobic tail interacting with the lipid interior and the positively charged head group interacting with the negatively charged phosphate groups of phospholipids [, ]. This characteristic makes R18 a valuable tool for various applications in scientific research, particularly in cell and membrane biology.
Studying Membrane Fusion:
One of the most prominent applications of R18 is in studying membrane fusion, a crucial process in numerous cellular functions, including exocytosis, viral entry, and fertilization []. R18 exhibits a unique fluorescence property: its fluorescence is quenched (reduced) at high concentrations but becomes significantly brighter upon dilution []. This property allows researchers to monitor membrane fusion events. When two membranes containing R18 fuse, the dye becomes diluted, leading to an increase in fluorescence intensity, indicating successful fusion [, ]. This technique, known as the R18 self-quenching assay, provides a sensitive and reliable method for studying membrane fusion dynamics in various biological contexts.
Other Applications:
Beyond membrane fusion studies, R18 finds applications in other areas of scientific research:
- Analyzing live cellularity: R18 can be used to assess the viability of cells in tissues, particularly in the eye, by staining live cells and distinguishing them from dead cells based on their different membrane properties.
- Investigating lipid interactions: R18 can be used to study the interactions between lipids and other molecules, such as proteins, by observing changes in its fluorescence properties upon interaction.
Octadecyl rhodamine B chloride is a cationic amphiphilic dye known for its unique properties in fluorescence applications. Its chemical structure is represented as C₄₆H₆₇ClN₂O₃, with a molecular weight of 731.50 g/mol. The compound is characterized by its ability to partition into lipid membranes, where it exhibits fluorescence that can be quenched at high concentrations but is released upon dilution. This behavior makes it particularly useful in membrane fusion assays and studies of membrane dynamics .
Octadecyl rhodamine B chloride's primary mechanism of action is its interaction with cell membranes. The lipophilic tail inserts into the hydrophobic core of the membrane, while the charged head group remains in the aqueous environment [, ]. This allows researchers to use it for:
- Cell membrane staining: The fluorescence of the rhodamine group allows visualization of the entire cell outline or specific membrane compartments [].
- Membrane potential studies: The fluorescence intensity of the dye is sensitive to the membrane potential. Changes in potential can be measured by monitoring fluorescence changes [].
- Membrane fusion assays: The fluorescence of the dye is quenched at high concentrations, but dilution restores it. This property can be used to monitor the fusion of membranes during cellular processes [].
Octadecyl rhodamine B chloride may have some associated hazards:
The biological activity of octadecyl rhodamine B chloride is closely linked to its function as a membrane probe. It is utilized in cellular studies to visualize and analyze membrane dynamics, including fusion events and the organization of lipid rafts. The compound's cationic nature allows it to preferentially bind to negatively charged regions of membranes, facilitating its role as a fluorescent marker in live-cell imaging and other biological assays .
The synthesis of octadecyl rhodamine B chloride typically involves the reaction of rhodamine B with long-chain alkyl halides, such as octadecyl bromide or chloride. This process results in the formation of the amphiphilic dye through a nucleophilic substitution reaction. The final product is usually purified through recrystallization or chromatography methods to ensure high purity for experimental use .
Octadecyl rhodamine B chloride has a wide range of applications in both research and industrial settings:
- Membrane Fusion Assays: Its unique fluorescence properties make it ideal for studying membrane fusion processes.
- Cell Membrane Imaging: Used extensively in live-cell imaging to visualize cellular structures and dynamics.
- Fluorescence Microscopy: Acts as a fluorescent probe for various microscopy techniques.
- Drug Delivery Studies: Investigated for its potential use in drug delivery systems due to its ability to interact with lipid membranes .
Interaction studies involving octadecyl rhodamine B chloride often focus on its binding affinity and kinetics with different lipid compositions. Research has demonstrated that the dye exhibits varying degrees of binding efficiency depending on the lipid environment, such as single-component membranes versus more complex mixtures containing cholesterol and sphingomyelin. These studies help elucidate the mechanisms by which the dye interacts with biological membranes and contribute to understanding membrane heterogeneity .
Several compounds exhibit similar properties to octadecyl rhodamine B chloride, particularly in their amphiphilic nature and application as fluorescent probes. Here are some notable comparisons:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Rhodamine B | C₂₅H₂₉ClN₂O₃ | Non-amphiphilic; used primarily for staining purposes |
| DiI (1,1'-Dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine) | C₃₅H₄₉N₂O₃S | Exhibits strong membrane labeling capabilities |
| DiO (3,3'-Dioctadecyloxacarbocyanine) | C₃₄H₄₉N₂O₃S | Useful for tracking cell division and migration |
| BODIPY (Boron-dipyrromethene) | Variable (depends on substituents) | High photostability; used in a variety of imaging applications |
Octadecyl rhodamine B chloride stands out due to its specific application in studying membrane dynamics and fusion events, making it particularly valuable in cellular biology research compared to other fluorescent dyes that may not have the same degree of specificity or functionality .








